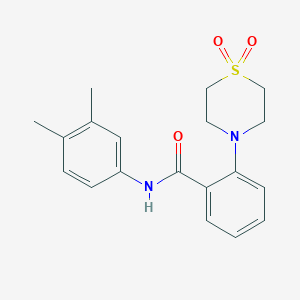

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide (commonly referred to as compound 1) is a thiazine derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.46 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of compound 1 involves several steps including the formation of thiazine rings through condensation reactions. The detailed synthetic pathway is often complex and may include the use of various reagents and catalysts. For instance, thiazine derivatives can be synthesized via the reaction of thiourea with appropriate aldehydes or ketones under acidic conditions .

Antitumor Activity

Research indicates that compounds containing thiazine structures exhibit significant antitumor activity. For example, studies have shown that derivatives similar to compound 1 can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways.

Antiviral Properties

Thiazine derivatives have also been investigated for their antiviral activities. Some studies suggest that modifications in the thiazine structure can enhance binding affinity to viral proteins, potentially inhibiting viral replication . The specific activity of compound 1 against various viruses remains an area for further exploration.

Antimicrobial Effects

The antimicrobial potential of thiazine derivatives has been documented in various studies. For instance, certain compounds have demonstrated activity against Gram-positive and Gram-negative bacteria . The efficacy of compound 1 in this regard could be evaluated through minimum inhibitory concentration (MIC) assays.

Study 1: Antitumor Efficacy

In a study focused on the antitumor effects of thiazine derivatives, compound 1 was tested alongside other analogs. The results indicated that compounds with specific substitutions on the thiazine ring exhibited enhanced cytotoxicity against tumor cells. The IC50 values for these compounds ranged significantly depending on the substitution pattern .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 1 | 15 | HeLa |

| Compound A | 10 | MCF-7 |

| Compound B | 20 | A549 |

Study 2: Antiviral Screening

A screening of various thiazine derivatives revealed that some compounds showed promising antiviral activity against HIV and influenza viruses. While specific data for compound 1 is limited, structural similarities suggest potential efficacy .

Research Findings

Recent research continues to support the notion that structural modifications in thiazine derivatives can lead to enhanced biological activities. For instance, a study highlighted that the introduction of electron-withdrawing groups on the aromatic ring significantly improved the anticancer properties of related compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

One of the primary applications of N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide is its antimicrobial activity. Studies have shown that derivatives of thiazine compounds exhibit significant antibacterial effects against various pathogens. For instance:

- Bacterial Activity : The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : It has also been tested against fungal strains including Aspergillus niger and Aspergillus oryzae, showing promising antifungal properties at low concentrations .

Anticancer Potential

Recent research indicates that thiazine derivatives possess anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:

- Cell Line Studies : In vitro studies have evaluated its effects on cancer cell lines such as MCF7 (breast cancer), showing potential for further development as an anticancer agent.

- Mechanism of Action : Molecular docking studies suggest that the compound may interact with specific receptors involved in cancer progression .

Study 1: Antibacterial Activity Evaluation

A study conducted by Prajapati et al. synthesized various thiazole derivatives and evaluated their antibacterial activity. The results indicated that certain modifications to the thiazine structure enhanced antimicrobial efficacy significantly. The study employed standard methods for testing antibacterial properties against common bacterial strains .

Study 2: Anticancer Activity Assessment

In another investigation focusing on thiazine derivatives' anticancer effects, researchers synthesized several compounds based on the thiazine scaffold and tested them against MCF7 cell lines. The findings revealed that specific derivatives exhibited promising cytotoxicity against cancer cells while maintaining lower toxicity to normal cells .

Análisis De Reacciones Químicas

Thiazinan Ring Reactions

The 1,4-thiazinan-4-yl moiety (a six-membered sulfur-containing ring with two sulfonyl oxygens) is central to the compound’s reactivity. Key reactions include:

Example :

In analogous thiazinan derivatives, treatment with NaH and iodomethane resulted in methylation at the thiazinan nitrogen, forming substituted products . Similarly, LiHMDS catalyzed acylation reactions to introduce alkyl groups .

Benzamide Group Reactions

The benzamide moiety (C(=O)NH group) undergoes typical amide reactions:

| Reaction Type | Mechanism | Conditions |

|---|---|---|

| Hydrolysis | Conversion to carboxylic acid or amine under acidic/basic conditions | Strong acids (e.g., HCl) or bases (e.g., NaOH) with heat |

| Amidation | Reaction with amines to form substituted amides | Amine nucleophiles, coupling agents (e.g., DCC) |

| Nucleophilic Substitution | Attack on the carbonyl carbon by nucleophiles (e.g., Grignard reagents) | Grignard reagents, alkyl halides |

Example :

Amide hydrolysis under acidic conditions typically yields the corresponding carboxylic acid , while basic conditions may lead to amines .

Substituent Reactions

The 3,4-dimethylphenyl group may participate in:

| Reaction Type | Mechanism | Conditions |

|---|---|---|

| Electrophilic Substitution | Friedel-Crafts alkylation/acylation at activated aromatic positions | Lewis acids (e.g., AlCl₃), alkylating agents |

| Oxidation | Conversion of methyl groups to ketones or carboxylic acids | Strong oxidizing agents (e.g., KMnO₄) under acidic conditions |

Ring-Opening of the Thiazinan Moiety

The 1,1-dioxo-thiazinan ring can undergo ring-opening via nucleophilic attack. For instance:

-

Hydrolysis : In the presence of water and base, the ring may cleave to form sulfinic acid derivatives or thiols.

-

Aminolysis : Reaction with amines could lead to ring cleavage and formation of diamine derivatives.

Example :

In related compounds, thiazinanones (e.g., 1,3-thiazinan-4-one) reacted with hydrazine and mercaptopropionic acid to form fused ring systems, suggesting potential for condensation reactions .

Cross-Coupling Reactions

The thiazinan ring’s reactivity enables palladium-catalyzed coupling:

-

Suzuki Coupling : Boronic acids react with aryl halides to form biaryl systems.

-

Heck Reaction : Formation of carbon-carbon bonds with alkenes.

Conditions :

Stability and Reactivity Factors

-

Sulfur Oxidation State : The 1,1-dioxo group (SO₂) stabilizes the thiazinan ring, reducing ring strain and susceptibility to nucleophilic attack compared to non-oxidized analogs.

-

Electron-Withdrawing Groups : The benzamide and dioxo groups may deactivate adjacent positions on the aromatic rings, influencing substitution reactions.

Analytical Considerations

Reactions are typically monitored using:

-

TLC : Tracking intermediate/product formation.

-

NMR : Confirming structural changes (e.g., shifts in amide protons or thiazinan ring signals).

-

Mass Spectrometry : Verifying molecular weight changes post-reaction.

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-7-8-16(13-15(14)2)20-19(22)17-5-3-4-6-18(17)21-9-11-25(23,24)12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIFGEANXMYYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3CCS(=O)(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.